molecular formula C14H22N2O2 B13130022 Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-

Butanamide,N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)-

Katalognummer: B13130022
Molekulargewicht: 250.34 g/mol
InChI-Schlüssel: OPBWIYZUHDSGGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- typically involves the reaction of 4-methoxybenzylamine with a suitable butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Butanamide, N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)- involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

Molekularformel

C14H22N2O2

Molekulargewicht

250.34 g/mol

IUPAC-Name

N-[(4-methoxyphenyl)methyl]-3-methyl-2-(methylamino)butanamide

InChI

InChI=1S/C14H22N2O2/c1-10(2)13(15-3)14(17)16-9-11-5-7-12(18-4)8-6-11/h5-8,10,13,15H,9H2,1-4H3,(H,16,17)

InChI-Schlüssel

OPBWIYZUHDSGGA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)OC)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.